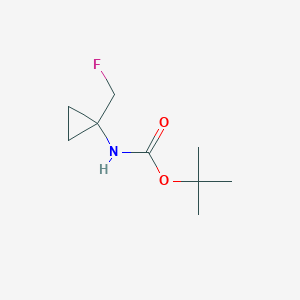

Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGMMZUIBBLUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Cyclopropanes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among the privileged structures that have garnered significant attention are fluorinated cyclopropanes. The unique combination of the rigid, three-dimensional geometry of the cyclopropyl ring and the profound electronic effects of fluorine offers a powerful tool for molecular design. Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate emerges as a key building block in this context, providing a gateway to a diverse array of bioactive compounds with potentially enhanced metabolic stability, binding affinity, and cell permeability.[1][2]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound. By synthesizing theoretical knowledge with practical insights, this document aims to equip researchers and drug development professionals with the critical information necessary to effectively utilize this valuable synthetic intermediate.

Physicochemical Properties: A Blend of Rigidity and Polarity

Table 1: Key Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Estimated) | Tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate[3][4] | Tert-butyl (1-(bromomethyl)cyclopropyl)carbamate[5] |

| Molecular Formula | C₉H₁₆FNO₂ | C₉H₁₄F₃NO₂ | C₉H₁₆BrNO₂ |

| Molecular Weight | 189.23 g/mol | 225.21 g/mol | 250.13 g/mol |

| Appearance | White to off-white solid | Data not available | Solid |

| Melting Point | Expected to be a solid at room temperature | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH); Poorly soluble in water | Generally soluble in organic solvents | Soluble in organic solvents |

| pKa (carbamate N-H) | ~10-11 | Data not available | Data not available |

| LogP | Estimated to be lower than non-fluorinated analog | Higher lipophilicity due to CF₃ group[3] | Data not available |

Expert Insights on Physicochemical Profile:

-

Impact of Fluorination: The replacement of a methyl group with a fluoromethyl group is a well-established strategy in medicinal chemistry to modulate physicochemical properties.[6][7] The high electronegativity of fluorine can lower the pKa of nearby acidic protons and influence the molecule's conformation and dipole moment.[2][8] Crucially, aliphatic fluorination often leads to a decrease in lipophilicity (LogP), which can be advantageous for improving a drug candidate's solubility and pharmacokinetic profile.[9]

-

The Cyclopropyl Scaffold: The cyclopropane ring imparts a degree of conformational rigidity that is highly desirable in drug design. This rigidity can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.[10][11]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Its bulk also influences the overall lipophilicity of the molecule.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes, leveraging known transformations in organic chemistry. A plausible and efficient pathway involves the construction of the fluoromethylcyclopropylamine core followed by protection of the amine functionality.

Diagram 1: Proposed Synthetic Pathway

Caption: A proposed synthetic route to this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established methodologies for the synthesis of cyclopropylamines and their subsequent Boc protection.[12][13]

Step 1: Synthesis of 1-(Fluoromethyl)cyclopropanamine (Kulinkovich-Szymoniak Reaction)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), add a solution of titanium(IV) isopropoxide (Ti(Oi-Pr)₄) in anhydrous diethyl ether.

-

Formation of the Titanacyclopropane: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of ethylmagnesium bromide in diethyl ether via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting dark solution for 10 minutes.

-

Addition of Nitrile: Add a solution of 2-fluoroacetonitrile in anhydrous diethyl ether to the reaction mixture at -78 °C.

-

Lewis Acid-Mediated Rearrangement: After stirring for 30 minutes, add a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide.

-

Workup and Isolation: Filter the resulting suspension through a pad of Celite®, washing with diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-(fluoromethyl)cyclopropanamine can be purified by distillation or chromatography, or used directly in the next step.

Step 2: Boc Protection of 1-(Fluoromethyl)cyclopropanamine

-

Reaction Setup: Dissolve the crude 1-(fluoromethyl)cyclopropanamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Addition of Reagents: Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to the solution. Cool the mixture to 0 °C (ice bath).

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a solid.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The incorporation of the fluoromethylcyclopropylamine moiety can significantly impact a molecule's biological activity and pharmacokinetic profile.

Diagram 2: Role as a Bioisosteric Replacement and Scaffold

Caption: The key structural features of the carbamate and their potential therapeutic benefits.

Specific Therapeutic Areas of Interest:

-

Enzyme Inhibitors: The fluoromethyl group can act as a bioisostere for a methyl or hydroxyl group, and in some cases, can participate in key interactions with enzyme active sites. For instance, peptidyl fluoromethyl ketones are known inhibitors of cysteine and serine proteases.[14] The cyclopropyl ring can orient the fluoromethyl group in a specific conformation to enhance binding.

-

Central Nervous System (CNS) Agents: The introduction of fluorine can improve the blood-brain barrier permeability of drug candidates.[15] The rigid cyclopropylamine scaffold is a feature in some CNS-active compounds, including certain antidepressants and antipsychotics.[10][16]

-

Antiviral and Anticancer Agents: Many antiviral and anticancer drugs incorporate fluorinated nucleoside analogs. While not a nucleoside itself, this compound can be used to synthesize novel scaffolds that mimic the spatial arrangement of key functional groups in these drugs.

-

Metabolic Disease and Inflammation: The modulation of metabolic stability is crucial in developing drugs for chronic conditions. The resistance of the C-F bond to metabolic cleavage makes this building block attractive for designing long-acting therapeutics.

Conclusion: A Versatile Tool for the Medicinal Chemist's Toolbox

This compound represents a strategically important building block for modern drug discovery. Its unique combination of a rigid cyclopropane core, a bioisosteric fluoromethyl group, and a versatile Boc-protected amine makes it an attractive starting material for the synthesis of a wide range of novel chemical entities. While a complete experimental dataset of its physicochemical properties is yet to be fully elucidated in the public domain, the available information from analogous structures provides a solid foundation for its application. The synthetic routes are accessible through established methodologies, and its potential applications span multiple therapeutic areas. As the demand for drug candidates with improved "drug-like" properties continues to grow, the utility of sophisticated building blocks like this compound is set to increase, empowering medicinal chemists to explore new and promising areas of chemical space.

References

-

Beilstein Journals. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

National Center for Biotechnology Information. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

PubMed. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores - A cautionary disclosure. [Link]

-

ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

-

ResearchGate. Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif | Request PDF. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

-

National Center for Biotechnology Information. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. [Link]

-

National Center for Biotechnology Information. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

-

MDPI. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. [Link]

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

National Center for Biotechnology Information. tert-Butyl carbamate. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. [Link]

-

National Center for Biotechnology Information. β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. [Link]

-

MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 902494-31-9: tert-butyl [1-(trifluoromethyl)cyclopropy… [cymitquimica.com]

- 4. 902494-31-9|tert-Butyl (1-(trifluoromethyl)cyclopropyl)carbamate|BLD Pharm [bldpharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores - A cautionary disclosure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

The following technical guide details the chemical identity, synthesis, and application of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on practical methodology and structural utility.

CAS Number: 1935385-93-5

Executive Summary

This compound is a specialized building block used in the synthesis of conformationally restricted pharmaceutical agents. It features a cyclopropane ring substituted at the 1-position with both a protected amine (N-Boc) and a fluoromethyl group.

This scaffold serves two primary functions in drug design:

-

Bioisosterism: It acts as a lipophilic, metabolically stable bioisostere for tert-butyl, isopropyl, or ethyl groups.

-

Conformational Locking: The cyclopropane ring rigidly orients the fluoromethyl and amine vectors, reducing the entropic penalty of binding to protein targets.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Specification |

| CAS Number | 1935385-93-5 |

| IUPAC Name | tert-butyl N-[1-(fluoromethyl)cyclopropyl]carbamate |

| Molecular Formula | C₉H₁₆FNO₂ |

| Molecular Weight | 189.23 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

| Precursor CAS | 107017-73-2 (Alcohol intermediate) |

Strategic Synthesis: The Deoxyfluorination Protocol

The most robust synthetic route utilizes Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2) as the immediate precursor. The transformation involves a nucleophilic deoxyfluorination using Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Synthesis Pathway Visualization

Figure 1: Step-wise synthesis from ACC to the target fluoromethyl carbamate.

Detailed Experimental Protocol (Self-Validating)

Objective: Conversion of N-Boc-1-(hydroxymethyl)cyclopropylamine to the target fluoride.

Reagents:

-

Precursor: Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1.0 eq)

-

Reagent: DAST (Diethylaminosulfur trifluoride) (1.2 – 1.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the alcohol precursor (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Cryogenic Addition: Cool the solution to -78°C using a dry ice/acetone bath. This is critical to prevent the formation of elimination byproducts (exocyclic alkenes).

-

Reagent Introduction: Add DAST dropwise via syringe over 15 minutes. Maintain internal temperature below -70°C.

-

Reaction Dynamics: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to room temperature (RT) over 4 hours.

-

Checkpoint: Monitor via TLC (stain with Ninhydrin or PMA). The starting material is more polar than the fluorinated product.

-

-

Quenching (Safety Critical): Cool the mixture back to 0°C. Quench by slow addition of saturated aqueous NaHCO₃.

-

Note: DAST hydrolysis releases HF. Vigorous effervescence will occur. Ensure adequate venting.

-

-

Extraction & Purification: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Why this works: The Boc group is generally stable to DAST at low temperatures, but the basic workup is essential to neutralize HF which could otherwise deprotect the amine (remove the Boc group).

Applications in Drug Discovery[5][6][7][8]

Structural Bioisosterism

The (1-(fluoromethyl)cyclopropyl) moiety is a high-value bioisostere. The fluorine atom mimics the size of a hydroxyl group but replaces the hydrogen bond donor with a weak acceptor, significantly altering lipophilicity (LogP).

| Moiety | Electronic Effect | Metabolic Stability | Steric Bulk |

| -CH₂OH | Polar, H-bond donor | Low (Glucuronidation risk) | Moderate |

| -CH₂F | Lipophilic, Dipolar | High (Blocks metabolism) | Moderate |

| -CH₃ | Non-polar | Low (Oxidation risk) | Low |

Metabolic Blocking

In many drug candidates, a methyl group on a ring system is a "soft spot" for Cytochrome P450-mediated oxidation (hydroxylation). Replacing a methyl group with a fluoromethyl group often blocks this metabolic pathway due to the strength of the C-F bond (approx. 116 kcal/mol) and the electronegativity of fluorine deactivating the adjacent C-H bonds.

Figure 2: Rationale for deploying the fluoromethyl-cyclopropyl scaffold in lead optimization.

Handling and Safety

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable but should be kept dry.[1]

-

Safety Profile:

-

Fluorine Content: While the final product is stable, the synthesis involves DAST, which is corrosive and generates HF. Glassware used in synthesis should be rinsed with a basic solution immediately after use.

-

GHS Classification: Treat as Irritant (H315, H319). Avoid inhalation of dust.

-

References

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]

Sources

- 1. 107017-73-2|tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate|BLD Pharm [bldpharm.com]

- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing and Utilization of Fluorinated Cyclopropyl Building Blocks

Executive Summary & Chemical Asset Profile[1]

Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate represents a high-value "gem-disubstituted" scaffold in modern medicinal chemistry.[1] Its structural uniqueness lies in the combination of a conformationally restricted cyclopropane ring and a monofluoromethyl group (

Unlike its trifluoromethyl counterpart (which is widely available), the monofluoromethyl variant is frequently a "ghost product"—listed by aggregators but rarely held in physical stock.[1] This guide provides a definitive roadmap for sourcing, validating, and, if necessary, synthesizing this moiety from commercially stable precursors.[1]

The Medicinal Chemistry Value Proposition[1]

-

Bioisosterism: The

group acts as a non-classical isostere for hydroxymethyl ( -

Conformational Lock: The cyclopropane ring enforces a rigid vector on the amine, reducing the entropic penalty of binding to target proteins.[1]

-

Lipophilicity Modulation: Introduction of fluorine fine-tunes

, often improving membrane permeability compared to the polar alcohol precursor.[1]

Commercial Landscape: The "Buy vs. Make" Decision

Direct sourcing of the fluoromethyl carbamate is fraught with lead-time uncertainty.[1] Most vendors list it as "Synthesis on Demand" (4–6 weeks).[1] The most operationally efficient strategy is often to purchase the hydroxymethyl precursor and perform a late-stage fluorination.[1]

Sourcing Decision Tree

The following logic flow dictates the most efficient path to the material:

Figure 1: Strategic sourcing workflow prioritizing time-to-data. Precursor acquisition is often faster than custom synthesis orders.[1]

Key Commercial Precursors

If the target molecule is unavailable, you must procure the alcohol precursor.[1] This is a standard catalog item.

| Component | Chemical Name | CAS Number | Commercial Status |

| Target | This compound | Variable/Unassigned | Low Stock (Custom) |

| Precursor A | Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | 107017-73-2 | High Stock (Ships 1-3 days) |

| Precursor B | Tert-butyl (1-(bromomethyl)cyclopropyl)carbamate | 387845-49-0 | Medium Stock |

| Analog | Tert-butyl (1-(trifluoromethyl)cyclopropyl)carbamate | 902494-31-9 | High Stock |

Recommendation: Purchase CAS 107017-73-2 (Precursor A).[1] It is stable, crystalline, and widely available from vendors like BLD Pharm, Enamine, and Sigma-Aldrich.[1]

Technical Protocol: Synthesis from Precursor

Objective: Convert Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate to the fluoromethyl derivative.

Why this route? Nucleophilic fluorination of the alcohol using DAST (Diethylaminosulfur trifluoride) or Deoxofluor is preferred over Halogen exchange (Halex) from the bromide, which can suffer from elimination side reactions due to the strained ring.[1]

Reagents & Safety[1]

-

Precursor: CAS 107017-73-2 (1.0 equiv)[1]

-

Fluorinating Agent: DAST or Deoxofluor (1.2 equiv).[1] Note: Deoxofluor is thermally more stable than DAST.

-

Solvent: Anhydrous DCM (Dichloromethane).[1]

-

Hazards: DAST releases HF upon hydrolysis.[1] Glassware must be dry.[1] Do not heat DAST reactions above 50°C due to explosion risk.

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve 1.0 g of Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate in 15 mL of anhydrous DCM. Cool the solution to -78°C (Dry ice/Acetone bath).

-

Addition: Dropwise add DAST (1.2 equiv) via syringe over 10 minutes.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature (RT) over 4 hours. Monitor by TLC (stain with Ninhydrin or PMA).[1]

-

Quenching (Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous

.-

Warning: Vigorous

evolution occurs.[1]

-

-

Workup: Extract with DCM (3x). Wash organics with brine, dry over

, and concentrate.[1] -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The fluoro-product is typically less polar than the alcohol.[1]

Reaction Pathway Visualization[1]

Figure 2: Nucleophilic fluorination pathway. Maintaining low temperature minimizes the elimination pathway (red).[1]

Quality Assurance (QC) & Validation

Trustworthiness in chemical sourcing relies on rigorous verification.[1] Do not assume the label is correct, especially with custom synthesis.

NMR (The Gold Standard)

This is the definitive test for the product.[1]

-

Expected Signal: A triplet (due to coupling with the two geminal protons) around -210 to -230 ppm .[1]

-

Coupling Constant:

. -

Common Impurities:

NMR

-

Key Feature: The

protons will appear as a distinct doublet of doublets (or broad doublet) in the 4.0–4.5 ppm range, with the large geminal H-F coupling ( -

Cyclopropane Protons: High field multiplets (0.6–1.0 ppm).[1]

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+

-

Observation: The Boc group is labile.[1] You may see

or, more likely, -

Pattern: Look for the M+1 peak.[1] Fluorine does not have a distinct isotope pattern like Cl or Br, but the mass shift (-18 for OH vs +2 for F from the alcohol) is diagnostic.[1]

Handling & Storage

-

State: Typically a low-melting white solid or waxy oil.[1]

-

Storage: Store at 2–8°C. The C-F bond is stable, but the Boc-amine can degrade if exposed to strong acids.[1]

-

Deprotection: Standard TFA/DCM or HCl/Dioxane conditions work well to liberate the amine salt (e.g., 1-(fluoromethyl)cyclopropan-1-amine hydrochloride) for subsequent coupling.[1]

References

-

BLD Pharm. Product Page: Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS 107017-73-2).[1][2] Retrieved from [1]

-

Fluorochem. Product Page: Tert-butyl (1-(bromomethyl)cyclopropyl)carbamate (CAS 387845-49-0).[1][3] Retrieved from [1]

-

Sigma-Aldrich. Product Page: Tert-butyl (1-(bromomethyl)cyclopropyl)carbamate.[1][3] Retrieved from [1]

-

National Institutes of Health (NIH). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores.[1] (Discusses stability and metabolic profile). Retrieved from

-

Organic Syntheses. Preparation of Carbamates. (General reference for Boc-chemistry). Retrieved from [1]

Sources

Technical Guide: Purity Analysis of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

The following technical guide details the purity analysis of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate . This guide deviates from standard templates to address the specific physicochemical challenges posed by the Boc-protected aminocyclopropane scaffold and the fluoromethyl moiety.

Executive Summary & Chemical Context

This compound (CAS: N/A for specific isomer, generic structure analysis applied) represents a high-value building block in medicinal chemistry.[1] It combines two critical design elements:

-

Conformational Restriction: The cyclopropane ring locks the amine vector, reducing entropic penalties during protein binding.

-

Bioisosterism: The fluoromethyl group (

) acts as a metabolically robust isostere for hydroxymethyl or ethyl groups, modulating lipophilicity (

Analytical Challenge:

The molecule lacks a strong chromophore (no aromatic rings), making standard UV-Vis detection (

Critical Quality Attributes (CQAs) & Impurity Profile

Before defining protocols, we must establish the "Known and Potential" impurities based on the synthesis logic (typically Curtius rearrangement or cyclopropanation) and degradation pathways.

| Impurity Type | ID | Chemical Name / Description | Origin | Detection Risk |

| Degradant | Imp-A | 1-(fluoromethyl)cyclopropan-1-amine | Acidic hydrolysis (Loss of Boc) | UV-Transparent; Requires CAD/MS |

| Synthetic | Imp-B | Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | Unreacted Precursor (if via Deoxo-Fluor) | Weak UV; Distinct HPLC RT |

| Synthetic | Imp-C | Tert-butyl (1-methylcyclopropyl)carbamate | Defluorinated / Over-reduction | Co-elution risk |

| Structural | Imp-D | Ring-opened homoallylic carbamates | Electrophilic attack on cyclopropane |

Method A: HPLC-CAD/MS (Purity & Related Substances)

Rationale: Since the analyte has negligible UV absorbance above 210 nm, Charged Aerosol Detection (CAD) provides a near-universal response independent of extinction coefficients. MS is coupled for structural confirmation.

Chromatographic Conditions[2][3][4]

-

Instrument: UHPLC System coupled with CAD and Single Quad MS.

-

Column: Waters XSelect CSH C18 (

) or equivalent.-

Why: The CSH (Charged Surface Hybrid) particle provides superior peak shape for basic amines (like Imp-A) under low ionic strength conditions.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

-

Note: Avoid TFA if using MS, as it suppresses ionization. Formic acid is sufficient to stabilize the Boc group.

-

-

Flow Rate:

. -

Column Temp:

. -

Injection Volume:

.

Gradient Profile

| Time (min) | % A | % B | Event |

| 0.00 | 95 | 5 | Equilibration |

| 2.00 | 95 | 5 | Isocratic Hold (Elute salts) |

| 12.00 | 5 | 95 | Linear Ramp |

| 15.00 | 5 | 95 | Wash |

| 15.10 | 95 | 5 | Re-equilibration |

Detection Parameters[5]

-

CAD: Evaporation Temp:

; Power Function: 1.0 (Linear). -

MS: ESI Positive Mode; Scan Range 100–600 Da.

-

Target Ion:

(Calculated for

-

Method B: -qNMR (Absolute Assay)

Rationale: HPLC-CAD requires reference standards for absolute quantification.

Experimental Protocol

-

Solvent: DMSO-

(Preferred for solubility and baseline stability). -

Internal Standard (IS):

-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA).-

Selection Criteria: The IS signal must not overlap with the

triplet of the analyte (typically

-

-

Relaxation Delay (

): Must be-

Protocol: Measure

of the analyte

-

-

Pulse Sequence: Inverse Gated Decoupling (to eliminate Nuclear Overhauser Effect (NOE) for quantitative integration).

Calculation

- : Integrated Area[2]

- : Number of Fluorine atoms (Analyte=1, TFT=3)

- : Molecular Weight[1][2]

- : Weight (mg)

Workflow & Degradation Visualization

The following diagram illustrates the analytical decision tree and the primary degradation pathway (Acidic Hydrolysis) that the analyst must monitor.

Caption: Analytical workflow combining orthogonal HPLC-CAD and qNMR methods to detect specific degradation products (Impurity A/B).

Validation Parameters (Self-Validating Systems)

To ensure Trustworthiness (Part 2 of requirements), the method must pass these system suitability tests (SST) before every run:

-

Specificity (NMR): The

signal must appear as a distinct triplet ( -

Sensitivity (HPLC-CAD): The Limit of Quantification (LOQ) for the deprotected amine (Imp-A) must be established at

. -

Linearity: The CAD response is non-linear. A quadratic calibration curve (

) or an inverse gradient compensation setup is required.

References

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

-

Gough, T. (2005). Recent Advances in Aerosol-Based Detectors for HPLC. LCGC North America. Link

-

Dolbier, W. R. (2009). Fluorine-containing cyclopropanes: Synthesis and properties. Chemical Reviews. Link

-

USP <761> . Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[3] Link

-

Werness, J. B., & Tang, W. (2011). Synthesis of fluorinated cyclopropanes. Tetrahedron. Link

Sources

A Comprehensive Technical Guide to the Stability and Storage of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

Introduction: Navigating the Intricacies of a Novel Fluorinated Cyclopropylamine Building Block

Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate is a key building block in modern medicinal chemistry and drug discovery. Its unique trifecta of a sterically hindered cyclopropyl ring, a metabolically robust fluoromethyl group, and a readily cleavable tert-butoxycarbonyl (Boc) protecting group makes it an attractive synthon for introducing the fluoromethylcyclopropylamine motif into complex molecules. The presence of the fluorine atom can significantly enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa, making it a valuable component in the design of novel therapeutics.[1][2]

However, the very features that make this compound synthetically useful also introduce potential stability concerns that must be understood and managed to ensure its quality, shelf-life, and performance in downstream applications. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of carbamate and organofluorine chemistry to offer field-proven insights for researchers, scientists, and drug development professionals.

Chemical Structure and Inherent Stability Considerations

To understand the stability of this compound, a thorough analysis of its structure is paramount. The molecule comprises three key functional components, each with distinct chemical properties that influence its overall stability profile.

Caption: Chemical structure of this compound.

1. The Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group is notoriously labile to acidic conditions.[3][4] The mechanism of deprotection involves protonation of the carbamate oxygen, followed by fragmentation to the free amine, carbon dioxide, and a stable tert-butyl cation.[5] This inherent acid sensitivity is the primary stability concern for this molecule.

2. The 1-(fluoromethyl)cyclopropylamine Core: The cyclopropyl ring is a strained three-membered ring system, which can be susceptible to ring-opening reactions under certain conditions, although it is generally stable. The carbon-fluorine bond is exceptionally strong, rendering the fluoromethyl group highly stable and resistant to metabolic degradation.[2][6] This high stability is a key feature of many fluorinated pharmaceuticals.

3. The Carbamate Linkage: While the Boc group's primary vulnerability is to acid, the carbamate linkage itself can be susceptible to hydrolysis under strongly basic conditions, although this typically requires more forcing conditions than acid-catalyzed deprotection.[7][8]

Potential Degradation Pathways

Based on the structural analysis, several potential degradation pathways can be postulated. Understanding these pathways is crucial for developing appropriate storage and handling protocols.

Caption: Potential degradation pathways for this compound.

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The most significant stability risk is exposure to acidic conditions, which can lead to the loss of the Boc protecting group. Sources of acid can be overt, such as acidic reagents used in a subsequent reaction step, or insidious, such as trace acidic impurities in solvents or on glassware.

Secondary Degradation Pathway: Base-Catalyzed Hydrolysis

While more resistant to basic conditions than acidic ones, prolonged exposure to strong bases can lead to the hydrolysis of the carbamate linkage, yielding the free amine, tert-butanol, and carbon dioxide.

Potential for Thermal and Photolytic Degradation

While specific data for this compound is unavailable, many organic molecules are susceptible to degradation upon exposure to high temperatures or UV/visible light. Thermal stress can provide the activation energy for various decomposition reactions, while light can promote the formation of reactive radical species.

Recommended Storage and Handling Conditions

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability and integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) [9] or Frozen (-20 °C) [10] for long-term storage. | Lower temperatures slow down the rate of all potential degradation reactions. Freezing is often preferred for long-term archival.[10] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). [9] | Minimizes exposure to atmospheric moisture and oxygen, which could potentially contribute to hydrolytic or oxidative degradation. |

| Container | Use a tightly sealed, opaque container. [9][11][12][13] | Prevents exposure to moisture and light. Amber glass vials are a suitable choice. |

| Incompatibilities | Avoid contact with strong acids, strong bases, and strong oxidizing agents. [9][14] | These substances can directly induce the primary and secondary degradation pathways. |

| Handling | Handle in a well-ventilated area, avoiding dust formation. [14][15] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][13][16] | Standard laboratory safety practice to minimize exposure and prevent contamination. |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a well-designed experimental protocol is essential. The following outlines a comprehensive approach.

Objective: To determine the stability of this compound under various stress conditions (acidic, basic, thermal, and photolytic).

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Formic acid or Trifluoroacetic acid (for acidic stress)

-

Sodium hydroxide or Potassium carbonate (for basic stress)[8]

-

Calibrated oven

-

Photostability chamber

-

HPLC system with UV detector

-

LC-MS system for peak identification

Caption: Experimental workflow for assessing the stability of this compound.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acidic Stress: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid or trifluoroacetic acid in water.

-

Basic Stress: To another aliquot, add an equal volume of 0.1 M sodium hydroxide in water.

-

Thermal Stress: Place a sealed vial of the stock solution in an oven set to a controlled temperature (e.g., 60 °C).

-

Photolytic Stress: Place a sealed vial of the stock solution in a photostability chamber with a controlled light source.

-

Control: Store a sealed vial of the stock solution under the recommended storage conditions (2-8 °C in the dark).

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, and 72 hours), withdraw a sample from each of the stress and control conditions.

-

HPLC Analysis:

-

Dilute the samples appropriately with mobile phase.

-

Analyze by a validated reverse-phase HPLC method with UV detection.

-

Quantify the peak area of the parent compound at each time point.

-

-

LC-MS Analysis:

-

Analyze the stressed samples by LC-MS to identify the mass of any major degradation products.

-

Use the fragmentation pattern to propose the structure of the degradants.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point for each condition.

-

Determine the degradation rate constant and half-life under each stress condition.

-

Correlate the identified degradants with the proposed degradation pathways.

-

Conclusion: Ensuring the Integrity of a Valuable Synthetic Intermediate

This compound is a valuable tool in the arsenal of the modern medicinal chemist. Its stability is intrinsically linked to the lability of the Boc protecting group, with acidic conditions posing the most significant risk. By understanding the potential degradation pathways and adhering to the recommended storage and handling conditions—refrigeration, inert atmosphere, and protection from light and incompatible substances—researchers can ensure the integrity and purity of this critical building block. For applications requiring absolute certainty of stability, a well-designed experimental study as outlined in this guide is strongly recommended. This proactive approach to stability management will ultimately contribute to the reproducibility of synthetic procedures and the quality of the final drug candidates.

References

-

CARBAMATE. (2009, May 21). Cooling Tower Chemicals. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. Retrieved from [Link]

-

Eurofins Sustainability Services. (n.d.). PFAS testing, Total Organic Fluorine (TOF), Total Fluorine (TF). Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Restek. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2024, January). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl carbamate. Retrieved from [Link]

- Derouiche, A., & Driss, M. R. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. Journal of the Tunisian Chemical Society, 8, 127-135.

- Pujar, A. M., et al. (2019). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology.

-

ACS GCI Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). Newly Scheduled Carbamate Compounds: A synopsis of their properties and development, and considerations for the scientific community. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

ACS Publications. (n.d.). Organic Fluorine as an Indicator of Per- and Polyfluoroalkyl Substances in Dust from Buildings with Healthier versus Conventional Materials. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Retrieved from [Link]

-

National Institutes of Health. (2021, October 29). Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule. Retrieved from [Link]

Sources

- 1. CAS 902494-31-9: tert-butyl [1-(trifluoromethyl)cyclopropy… [cymitquimica.com]

- 2. sustainabilityservices.eurofins.com [sustainabilityservices.eurofins.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. sctunisie.org [sctunisie.org]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. agilent.com [agilent.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. chemos.de [chemos.de]

- 16. coolingtowerchemicals.com [coolingtowerchemicals.com]

An In-depth Technical Guide to the Boc-Protection of Novel Fluorinated Amino Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The introduction of fluorine into amino compounds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. The tert-butyloxycarbonyl (Boc) protecting group is a vital instrument in the synthetic chemist's arsenal for the manipulation of these valuable fluorinated building blocks. However, the profound electronic influence of fluorine can significantly alter the reactivity of the amino group, necessitating a nuanced and well-informed approach to its protection. This in-depth technical guide provides a comprehensive overview of the Boc-protection of novel fluorinated amino compounds, grounded in mechanistic principles and supported by field-proven protocols. We will explore the impact of fluorine's position relative to the amino group (α, β, and γ), detail robust experimental procedures, and discuss strategies to overcome the challenges associated with these often-unreactive substrates.

The Strategic Imperative for Fluorine in Drug Discovery and the Role of Boc-Protection

The strategic incorporation of fluorine into drug candidates can dramatically enhance their pharmacological profiles. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond contribute to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the introduction of fluorine can alter the pKa of nearby functional groups, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

The synthesis of these complex fluorinated molecules often requires a multi-step approach where the nucleophilic and basic nature of the amino group must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry, prized for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1][2] This orthogonality to many other protecting groups makes it an invaluable tool in complex synthetic sequences.[3]

However, the very electronic effects that make fluorinated compounds so attractive in drug discovery also present a significant challenge to their synthesis. The strong electron-withdrawing nature of fluorine can substantially decrease the nucleophilicity of the amino group, rendering standard Boc-protection protocols ineffective. This guide will dissect these challenges and provide actionable strategies for the successful Boc-protection of this important class of compounds.

The Mechanism of Boc-Protection: A Foundation for Understanding Reactivity

The Boc-protection of an amine is fundamentally a nucleophilic acyl substitution reaction.[2] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).[1] This attack forms a transient tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes to the stable products tert-butanol and carbon dioxide.

Figure 1: General mechanism of Boc-protection of an amine using Boc anhydride.

The rate of this reaction is critically dependent on the nucleophilicity of the amine. Electron-donating groups on the 'R' group increase the electron density on the nitrogen, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups, such as fluorine, have the opposite effect, retarding the reaction and often requiring modified protocols.

The Influence of Fluorine Position on Amine Reactivity and Protection Strategy

The impact of fluorine on the nucleophilicity of an amine is highly dependent on its position relative to the nitrogen atom. This "distance-decay" of the inductive effect is a key principle to grasp when designing a Boc-protection strategy.

α-Fluorinated Amines: A Significant Synthetic Challenge

When a fluorine atom is directly attached to the carbon bearing the amino group (the α-position), its powerful electron-withdrawing inductive effect is at its maximum. This dramatically reduces the basicity and nucleophilicity of the amine, making it a very poor nucleophile.

Standard Boc-protection protocols using Boc anhydride and a mild base like triethylamine (TEA) or even sodium bicarbonate are often sluggish or fail completely with α-fluoroamines. The lone pair on the nitrogen is simply not available enough to initiate the nucleophilic attack on the Boc anhydride.

Overcoming the Challenge:

To drive the reaction forward, more forcing conditions or catalytic activation are necessary. A highly effective method for the Boc-protection of such electron-deficient amines involves the use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in conjunction with a base. DMAP is a superior nucleophile to the fluorinated amine and reacts with Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is then readily attacked by the weakly nucleophilic α-fluoroamine.

Experimental Protocol: Boc-Protection of an α-Fluorinated Amine

-

Dissolution: Dissolve the α-fluorinated amine (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), and di-tert-butyl dicarbonate (1.2 equiv).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require several hours to overnight for completion.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild aqueous acid (e.g., 1 M HCl), water, and brine to remove the base, DMAP, and any remaining water-soluble byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

β-Fluorinated Amines: A Moderated Inductive Effect

With the fluorine atom positioned on the β-carbon, the inductive electron-withdrawing effect on the amino group is attenuated but still significant. β-Fluoro amines are more nucleophilic than their α-counterparts but generally less reactive than non-fluorinated aliphatic amines.[4]

Standard Boc-protection conditions may be successful, but often require longer reaction times or slightly elevated temperatures. The use of a stronger base or a catalytic amount of DMAP can be beneficial to ensure complete and timely conversion.

Experimental Protocol: Boc-Protection of a β-Fluorinated Amine

-

Dissolution: Dissolve the β-fluorinated amine (1.0 equiv) in a solvent such as THF or acetonitrile.

-

Addition of Reagents: Add triethylamine (1.2 equiv) followed by di-tert-butyl dicarbonate (1.1 equiv). For less reactive substrates, the addition of DMAP (0.05 equiv) is recommended.

-

Reaction Conditions: Stir the reaction at room temperature. If the reaction is slow, gentle heating to 40-50 °C can be applied.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, perform a standard aqueous work-up as described for α-fluorinated amines.

-

Purification: Purify the crude product by column chromatography.

γ-Fluorinated and More Distal Amines: Approaching "Normal" Reactivity

When the fluorine atom is at the γ-position or further from the amino group, its inductive effect is significantly diminished. These amines generally exhibit reactivity similar to their non-fluorinated analogs. Standard Boc-protection protocols are typically effective, providing good to excellent yields in a timely manner.

Experimental Protocol: Boc-Protection of a γ-Fluorinated Amine

-

Dissolution: Dissolve the γ-fluorinated amine (1.0 equiv) in a suitable solvent such as methanol, THF, or a biphasic mixture of dioxane and water.

-

Addition of Reagents: Add a base such as triethylamine (1.1 equiv) or sodium bicarbonate (1.5 equiv) followed by di-tert-butyl dicarbonate (1.05 equiv).

-

Reaction Conditions: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous work-up.

-

Purification: Purification by column chromatography is often not necessary for clean reactions, but can be performed if required.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes the typical reaction conditions for the Boc-protection of fluorinated amines based on the position of the fluorine atom.

| Position of Fluorine | Relative Reactivity | Recommended Base | Catalyst | Typical Reaction Time |

| α | Very Low | Triethylamine (TEA) | DMAP (0.1 equiv) | 12-24 hours |

| β | Moderate | Triethylamine (TEA) | DMAP (optional) | 4-12 hours |

| γ | High | TEA or NaHCO₃ | None required | 1-4 hours |

Advanced Strategies for Particularly Challenging Substrates

For exceptionally unreactive or sterically hindered fluorinated amines, even the DMAP-catalyzed protocol may not be sufficient. In such cases, alternative Boc-protection reagents or more potent catalytic systems can be employed.

-

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This reagent is more reactive than Boc anhydride and can be effective for the protection of less nucleophilic amines.[5] The reaction is typically carried out under similar conditions to those using Boc anhydride but may proceed at a faster rate.

-

Sodium Iodide (NaI) as a Co-catalyst: For highly electron-deficient systems, such as certain fluorinated anilines or heteroaromatic amines, the combination of DMAP and NaI has been shown to be highly effective. The proposed mechanism involves the in situ formation of a more reactive Boc-iodide species.

Figure 2: Catalytic cycles in advanced Boc-protection strategies.

Deprotection of Boc-Protected Fluorinated Amines

A significant advantage of the Boc group is its lability under acidic conditions. The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in a solvent like DCM, or with HCl in an organic solvent such as dioxane or methanol.[1][2] The presence of fluorine in the molecule generally does not interfere with the acid-catalyzed deprotection mechanism.

Standard Deprotection Protocol:

-

Dissolution: Dissolve the Boc-protected fluorinated amine in DCM.

-

Acid Addition: Add an excess of TFA (typically 20-50% v/v) to the solution at room temperature.

-

Reaction Monitoring: The reaction is usually rapid, often completing within 30 minutes to a few hours. Monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting amine salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Conclusion and Future Outlook

The Boc-protection of novel fluorinated amino compounds is a critical yet often challenging step in the synthesis of modern pharmaceuticals. A thorough understanding of the electronic effects of fluorine on amine reactivity is paramount for developing successful and efficient protection strategies. By carefully selecting the appropriate reagents, catalysts, and reaction conditions based on the position of the fluorine atom, researchers can effectively mask the amino group and proceed with their synthetic endeavors. As the field of fluorine chemistry continues to expand, the development of even more potent and selective methods for the protection of these unique and valuable building blocks will undoubtedly remain an area of active research.

References

-

BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC. Retrieved February 3, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

-

Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved February 3, 2026, from [Link]

-

Dual protection of amino functions involving Boc. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Amine Boc protection-Mechanism and Reaction Setup. (2022, August 13). YouTube. Retrieved February 3, 2026, from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

-

Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride: Expanding Access to SF5-Containing Aliphatic Molecules. (2026, January 22). American Chemical Society. Retrieved February 3, 2026, from [Link]

-

PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2025, August 4). ResearchGate. Retrieved February 3, 2026, from [Link]

-

5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

-

The reactivity of N‐Boc protected α‐hydroxy‐γ‐aminophosphonates 30 towards DAST and PyFluor. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

-

Protecting Groups. (n.d.). Retrieved February 3, 2026, from [Link]

-

Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Rapid N-Boc Deprotection with TFA. (n.d.). Scribd. Retrieved February 3, 2026, from [Link]

-

Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024, August 30). GSC Online Press. Retrieved February 3, 2026, from [Link]

-

Avoid Protecting Groups. (2019, December 3). Green Chemistry: Principles and Case Studies. Retrieved February 3, 2026, from [Link]

-

Basicity of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

How should I deprotect Boc-amino group without breaking ester bond? (2021, May 5). ResearchGate. Retrieved February 3, 2026, from [Link]

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

-

Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. Retrieved February 3, 2026, from [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Protecting group. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

-

Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

-

Reactions of t-Boc-Protected Amines with Difluorocarbene. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Incorporation of Fluorinated Cyclopropyl Motifs in SPPS

This Application Note is designed for researchers and drug discovery scientists integrating the 1-(fluoromethyl)cyclopropyl motif into peptides.

While the specific CAS (Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate) refers to the Boc-protected amine precursor , this guide addresses the primary application of this scaffold: its conversion into and use as the

Executive Summary & Mechanism of Action

The 1-(fluoromethyl)cyclopropane moiety represents a "privileged scaffold" in modern peptidomimetic drug design. By incorporating this unit, researchers achieve two simultaneous modifications:

-

Conformational Locking: The cyclopropane ring at the

position rigidly restricts the -

Bioisosteric Stabilization: The fluoromethyl group acts as a non-oxidizable isostere of a methyl or ethyl group. The fluorine atom lowers the

of the neighboring amine (via inductive effects) and blocks metabolic degradation (e.g., P450 oxidation) at the exposed side chain.

Challenge: The extreme steric hindrance of the gem-disubstituted cyclopropane ring makes standard SPPS coupling protocols (e.g., HBTU/DIEA) ineffective, leading to deletion sequences. This guide details the High-Temperature/High-Efficiency (HTHE) protocol required for successful incorporation.

Pre-Synthesis: Building Block Architecture

To use "this compound" in SPPS, it must function as an amino acid. If you possess the carbamate precursor, it requires carboxylation and protecting group exchange (Boc

Pathway: Scaffold Activation

The following diagram illustrates the logical flow from the commercial carbamate to the active SPPS building block.

Figure 1: Conversion of the carbamate precursor to the Fmoc-protected amino acid competent for SPPS.

Experimental Protocol: Solid-Phase Incorporation

Critical Note: The coupling of

A. Reagents & Materials

| Component | Specification | Purpose |

| Building Block | Fmoc-1-amino-1-(fluoromethyl)cyclopropane carboxylic acid | The constrained scaffold.[2] |

| Coupling Agent | HATU or PyAOP | PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is preferred for sterically hindered junctions to avoid guanidinylation. |

| Base | TMP (2,4,6-Trimethylpyridine / Collidine) | Weaker base than DIEA, prevents racemization (though less risky here) and premature Fmoc removal at high temps. |

| Resin | ChemMatrix or PEG-PS | High-swelling resins are essential for difficult sequences. |

| Solvent | DMF (Anhydrous) | Strict water exclusion is vital. |

B. Step-by-Step Coupling Protocol (The "Turbo-Coupling" Method)

-

Resin Preparation:

-

Swell resin (0.1 mmol scale) in DMF for 30 minutes.

-

Deprotect the N-terminus of the growing chain (20% Piperidine/DMF, 2 x 5 min). Wash 5x with DMF.

-

-

Activation (Pre-activation is strictly prohibited):

-

Rationale: Activated esters of hindered amino acids degrade rapidly. Activation must occur in situ.

-

Weigh 4.0 equivalents of the Fmoc-fluorocyclopropyl amino acid.

-

Weigh 3.9 equivalents of HATU (or PyAOP).

-

-

Coupling Reaction:

-

Dissolve Amino Acid and Coupling Agent in minimal DMF (concentration ~0.3 M).

-

Add solution to the resin.[3]

-

Immediately add 8.0 equivalents of Collidine (TMP) .

-

Microwave Irradiation (Recommended): Heat to 75°C for 10 minutes (25W constant power).

-

Alternative (Manual): If no microwave is available, heat to 60°C in an oil bath and agitate for 2 hours. Double couple if necessary.

-

-

Monitoring (The Fluorine Advantage):

-

Use Gel-Phase

NMR if possible. The appearance of the distinct -

Standard Kaiser test may be false-negative due to steric shielding; Chloranil test is more reliable for secondary amines, but mass spec of a micro-cleavage is the gold standard.

-

-

Capping:

-

After coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) to prevent deletion sequences.

-

C. Subsequent Deprotection[4]

-

Challenge: The bulky cyclopropyl group shields the N-terminus, making Fmoc removal slower for the next cycle.

-

Modification: Use 20% Piperidine + 5% DBU in DMF.

-

Time: Increase deprotection time to 2 x 10 minutes.

Troubleshooting & Optimization

The following table summarizes common failure modes when using fluorinated cyclopropyl amino acids.

| Issue | Observation (LCMS) | Root Cause | Solution |

| Incomplete Coupling | Mass = Target - Residue | Steric clash prevents nucleophilic attack. | Switch to PyAOP (phosphonium salt) and increase Temp to 75°C. Perform double coupling. |

| Epimerization | Split peaks in HPLC | Over-activation or high base basicity. | Use Collidine instead of DIEA. Do not exceed 75°C. |

| Elimination (HF loss) | Mass = Target - 20 Da | Base-catalyzed elimination of Fluorine. | Rare in cyclopropanes due to strain (Bredt's rule), but avoid strong bases (like DBU) during the coupling step. Keep DBU for deprotection only. |

| Poor Solubility | Precipitate in vial | Hydrophobicity of the Boc/Fmoc scaffold. | Use NMP (N-methyl-2-pyrrolidone) instead of DMF for the coupling mixture. |

Structural Logic: Why It Works

The cyclopropane ring acts as a rigid pivot. Unlike linear amino acids where the side chain rotates freely (

Figure 2: Thermodynamic advantage of cyclopropyl constraints in ligand-receptor binding.

References

-

Synthesis of Fluorinated Cyclopropanes

-

Haufe, G. (2008). "Fluorine-containing amino acids: Synthesis and peptide modification." Amino Acids, 34(1), 1-2. Link

-

-

Steric Coupling Protocols

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

-

-

Conformational Constraints in Peptides

-

Reichelt, A., & Martin, S. F. (2006). "Synthesis and Properties of Cyclopropane-Derived Peptidomimetics." Accounts of Chemical Research, 39(7), 433–442. Link

-

-

Fluorine in Medicinal Chemistry

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

-

Disclaimer: This protocol involves the use of hazardous reagents (fluorinated compounds, coupling agents). All procedures should be performed in a fume hood with appropriate PPE. The conversion of the carbamate to the amino acid requires strict anhydrous conditions (organolithium chemistry).

Sources

Application Note: Protecting Group Strategies for Fluorinated Cyclopropylamines

Executive Summary & Strategic Imperative

Fluorinated cyclopropylamines are high-value bioisosteres in medicinal chemistry, offering metabolic stability and conformational restriction. However, the introduction of fluorine onto the strained cyclopropane ring creates a "push-pull" electronic environment that drastically alters the reactivity profile compared to non-fluorinated analogues.

The central challenges are twofold:

-

1-Fluorocyclopropylamines: The free base is inherently unstable and prone to spontaneous ring fragmentation. Protection must often occur in situ during synthesis.

-

2-Fluorocyclopropylamines: The fluorine atom significantly lowers the basicity (pKa) of the amine, requiring modified conditions for nucleophilic protection, and introduces stereoelectronic effects that influence ring stability during deprotection.

This guide details the specific protocols required to handle these motifs without compromising yield or scaffold integrity.

The Electronic Landscape: Why Standard Protocols Fail

Before attempting protection, one must understand the electronic perturbation caused by the fluorine atom. The high electronegativity of fluorine withdraws electron density from the nitrogen lone pair (lowering nucleophilicity) and destabilizes the cyclopropane ring towards electrophilic ring opening.

Table 1: Comparative Physicochemical Properties[1]

| Scaffold | Structure | Approx. pKa (Conj. Acid) | Nucleophilicity | Stability Risk |

| Cyclopropylamine | 9.1 [1] | High | Low | |

| trans-2-Fluorocyclopropylamine | ~6.5 - 7.5 [2] | Moderate | Moderate (Acid Sensitive) | |

| cis-2-Fluorocyclopropylamine | ~6.0 - 7.0 [2] | Low | High (Solvolysis Risk) | |

| 1-Fluorocyclopropylamine | N/A (Unstable) | N/A | Critical (Free base decomposes) |

Key Insight: The pKa of fluorinated analogues is 2–3 units lower than the parent amine. Standard "mild" bases (e.g., NaHCO

) may be insufficient for rapid protection reactions, while strong bases may trigger elimination of HF.

Protocol A: Handling 1-Fluorocyclopropylamine (The "Unstable Base" Strategy)[1]

The Golden Rule: Never attempt to isolate 1-fluorocyclopropylamine as a free base. It decomposes rapidly into fluoro-imines or ring-opened products [3].

The most robust strategy relies on the Curtius Rearrangement , where the intermediate isocyanate is trapped immediately by the protecting group source (alcohol) or hydrolyzed to the salt.

Workflow Diagram: 1-Fluoro Protection Strategy

Caption: Decision tree for 1-fluorocyclopropylamine synthesis. The free base pathway (Red) must be avoided in favor of in-situ trapping (Green).

Experimental Protocol: One-Pot Curtius to N-Boc-1-Fluorocyclopropylamine

Reagents: 1-fluorocyclopropanecarboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (1.1 eq), tert-Butanol (excess, solvent).

-

Activation: Dissolve the carboxylic acid in anhydrous t-BuOH under N

. Add Et -

Rearrangement: Heat the mixture to reflux (80–85 °C). Evolution of N

gas indicates the formation of the isocyanate, which is immediately trapped by the solvent (t-BuOH). -

Duration: Maintain reflux for 4–6 hours until gas evolution ceases.

-

Workup: Cool to RT. Concentrate in vacuo to remove excess t-BuOH. Dilute with EtOAc, wash with 5% citric acid (to remove amine byproducts), sat. NaHCO

, and brine. -

Purification: Silica gel chromatography. The N-Boc product is stable and can be stored at 4°C.

Citation: This modified Weinstock protocol is validated for scalable synthesis of cyclopropylamines [4].

Protocol B: Orthogonal Protection of 2-Fluorocyclopropylamines[1]

Unlike the 1-fluoro isomer, 2-fluorocyclopropylamines are isolable but display reduced nucleophilicity. The cis-isomer is particularly prone to solvolysis (ring opening) if left in acidic media due to the assistance of the fluorine lone pair (stabilizing the carbocation).

Strategy: Installing Fmoc or Cbz on the Hydrochloride Salt[1]

Since the free base is volatile and moderately unstable, it is best to store the amine as an HCl or Tosylate salt and perform protection under biphasic conditions.

Reagents: 2-fluorocyclopropylamine·HCl (1.0 eq), Fmoc-OSu (1.1 eq), NaHCO

-

Preparation: Suspend the amine salt in 1:1 Dioxane/Water.

-

Basification: Add solid NaHCO

. Note: Carbonate is preferred over hydroxide (NaOH) to prevent potential HF elimination or ring opening. -

Addition: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in one portion.

-

Reaction: Stir vigorously at RT for 12 hours. The reduced nucleophilicity of the fluorinated amine requires longer reaction times than standard amines.

-

Workup: Acidify carefully to pH 4–5 with 1M HCl (do not go to pH 1, as this risks ring opening). Extract with EtOAc.[1][2]

Deprotection & Stability Risks[1][4]

The removal of protecting groups exposes the strained ring to conditions that often trigger fragmentation.

Mechanism of Acid-Catalyzed Ring Opening

When deprotecting a Boc group with TFA or HCl, the resulting ammonium species is electron-withdrawing. However, if the cation forms transiently (S

Recommended Deprotection Conditions:

-

Boc Removal:

-

Standard: 4M HCl in Dioxane (anhydrous).

-

Avoid: Aqueous HCl or TFA/Water mixtures, which promote nucleophilic ring opening by water.

-

Scavengers: Add triethylsilane (TES) if the molecule contains other cation-sensitive groups.

-

-

Cbz Removal:

-

Standard: H

, Pd/C in MeOH. -

Note: Fluorine on the ring is generally stable to hydrogenolysis conditions, unlike C-Cl or C-Br bonds.

-

QC & Troubleshooting: NMR Signatures

When analyzing your product, look for these tell-tale signs of failure (Ring Opening):

-

19F NMR:

-

Intact Ring: -180 to -220 ppm (multiplet).

-

Ring Opened (Allylic Fluoride): Shift moves downfield significantly.

-

-

1H NMR:

-

Intact Ring: Complex multiplets between 0.5 – 1.5 ppm.

-

Ring Opened: Appearance of olefinic protons (5.0 – 6.0 ppm) or terminal methyl groups (if reduced).

-

References

-

ChemicalBook. (n.d.).[3] Cyclopropylamine Properties and pKa Data. Retrieved from

-

Mykhailiuk, P. K., et al. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines. Organic & Biomolecular Chemistry, 6(18), 3297-3303.

-

Wilsily, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1226–1232.

Disclaimer: This protocol involves the handling of fluorinated organic intermediates which may be volatile or toxic. All manipulations should be performed in a fume hood with appropriate PPE.

Sources

- 1. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]

- 2. CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical Strategies for Monitoring Reactions of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate

This Application Note is designed for analytical chemists and process development scientists optimizing the use of Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate (hereafter referred to as Boc-FMC ).[1] This fluorinated building block is a critical bioisostere in medicinal chemistry, offering conformational restriction and metabolic stability.[1][2]

Introduction & Molecule Profile[1][3][4][5][6]

This compound is a specialized scaffold used to introduce the 1-(fluoromethyl)cyclopropyl amine motif into drug candidates.[1] The geminal substitution of the amino and fluoromethyl groups on the strained cyclopropane ring creates unique electronic and steric environments.[1]

Monitoring reactions of this molecule presents specific challenges:

-

Lack of Chromophore: The molecule lacks strong UV absorption (no aromatic rings), rendering standard UV-Vis detection (254 nm) ineffective.[1]

-

Fluorine Chemistry: The stability of the fluoromethyl group on a strained ring must be monitored to ensure no defluorination or ring-opening rearrangements occur.[1]

-

Volatility: The deprotected free amine (1-(fluoromethyl)cyclopropan-1-amine) is low molecular weight and potentially volatile.[1]

Physicochemical Profile (Estimated)

| Property | Value / Characteristic | Implication for Analysis |

| Molecular Formula | Monoisotopic Mass: ~189.12 Da | |

| LogP | ~1.8 - 2.2 | Retains well on C18 columns.[1] |

| UV Activity | Negligible (>210 nm only) | Requires CAD, ELSD, or MS detection. |

| Distinct region, ideal for specific monitoring.[1] |

Analytical Strategy: Orthogonal Approaches

To ensure scientific integrity, we employ an orthogonal strategy: In-situ

Diagram 1: Analytical Workflow for Boc-FMC Processing

Figure 1: Orthogonal analytical workflow ensuring complete conversion and structural integrity during the processing of Boc-FMC.

Detailed Protocols

Method A: Quantitative F NMR Monitoring (The "Gold Standard")

Rationale: Since the molecule contains a single fluorine atom,

Protocol:

-

Sample Prep: Withdraw

of reaction mixture. Dilute with -

Internal Standard: Add

of -

Acquisition:

-

Pulse Sequence: zgig (inverse gated decoupling) to eliminate NOE enhancement for accurate integration.

-

Relaxation Delay (

): -

Scans: 16–32 scans are usually sufficient.[1]

-

-

Analysis:

-

Starting Material (Boc-FMC): Integrate signal at

ppm (triplet, -

Product (Amine Salt): Look for a shift of

ppm upon removal of the Boc group. -